molecular formula C11H10O4 B286421 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID

2-(PHENYLMETHYLENE)BUTANEDIOIC ACID

Cat. No.: B286421
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PHENYLMETHYLENE)BUTANEDIOIC ACID is an organic compound characterized by the presence of a phenyl group attached to the itaconic acid backbone It is a derivative of itaconic acid, which is known for its applications in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID typically involves the reaction of itaconic acid with phenyl-containing reagents under specific conditions. One common method is the Michael addition reaction, where phenyl groups are introduced to the itaconic acid backbone. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of advanced catalytic systems to enhance yield and purity. The optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLMETHYLENE)BUTANEDIOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenyl-substituted itaconic acid derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted itaconic acid derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its biological activity and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are of interest in the development of new drugs. Research may focus on its ability to interact with specific molecular targets, leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its incorporation into polymeric structures can enhance the properties of the resulting materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their function.

Comparison with Similar Compounds

Similar Compounds

    Itaconic Acid: The parent compound of 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID, known for its applications in polymer production.

    Phenylacetic Acid: A compound with a phenyl group attached to an acetic acid backbone, used in the synthesis of various chemicals.

    Cinnamic Acid: Contains a phenyl group attached to an acrylic acid backbone, widely used in the flavor and fragrance industry.

Uniqueness

This compound is unique due to its specific structural arrangement, which combines the properties of itaconic acid and phenyl groups

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(2Z)-2-benzylidenebutanedioic acid

InChI

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6-

InChI Key

KYILORDWJFEQBS-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O

SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O

Origin of Product

United States

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